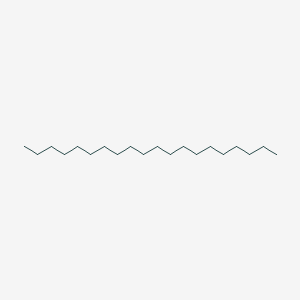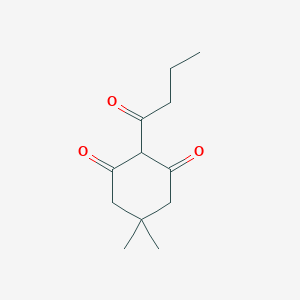
2-丁酰二甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyryldimedone is an organic compound with the molecular formula C12H18O3. It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at positions 5 and 5 are replaced by methyl groups, and the hydrogen atom at position 2 is replaced by a 1-oxobutyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学研究应用
2-Butyryldimedone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
2-Butyryldimedone can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with 2-butanone in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation with 2-butanone to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include tetrahydrofuran and dimethyl sulfoxide, and the reactions are carried out under an inert atmosphere to prevent oxidation.
化学反应分析
Types of Reactions
2-Butyryldimedone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanedione derivatives.
作用机制
The mechanism of action of 1,3-cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Cyclohexanedione: The parent compound, which lacks the methyl and 1-oxobutyl substitutions.
5,5-Dimethyl-1,3-cyclohexanedione: A derivative with only the methyl substitutions.
2-Methyl-1,3-cyclohexanedione: A derivative with a methyl group at position 2.
Uniqueness
2-Butyryldimedone is unique due to the presence of both the 5,5-dimethyl and 2-(1-oxobutyl) substitutions. These structural modifications confer distinct chemical properties and reactivity, making it valuable for specific scientific research applications.
属性
IUPAC Name |
2-butanoyl-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNOYMBLCEKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(=O)CC(CC1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391031 |
Source


|
| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17450-95-2 |
Source


|
| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
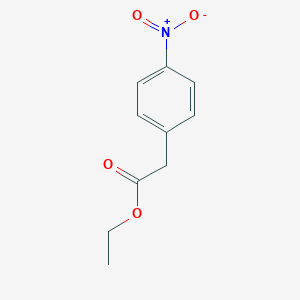
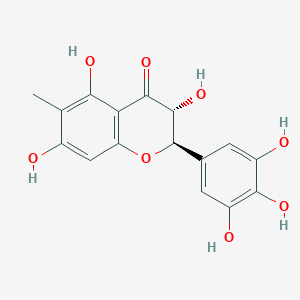
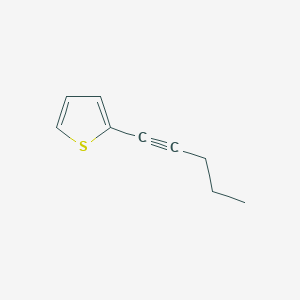
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
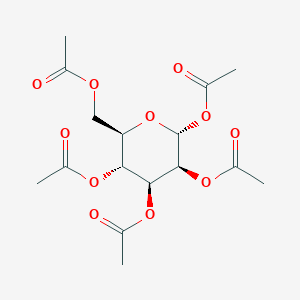

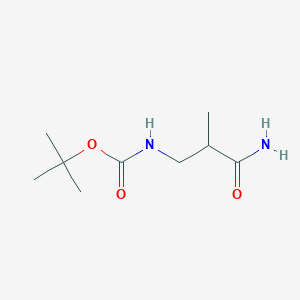
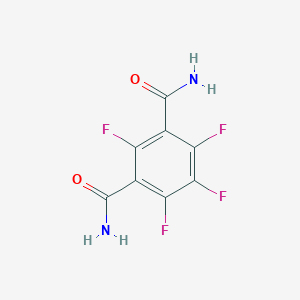
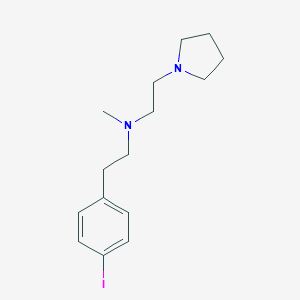
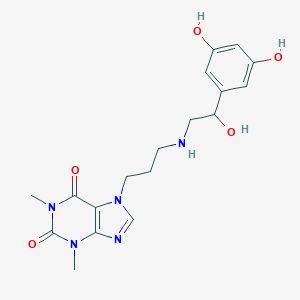
![Spiro[3H-cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane] 19-Norpregn-5-en-20-yn-3-one deriv.](/img/structure/B133379.png)
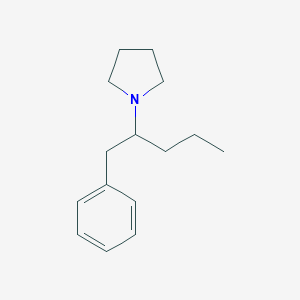
![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)
